3-Butylidenepiperidin-2-one
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Overview
Description
3-Butylidenepiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidinone core with a butylidene substituent at the third position, making it a valuable building block in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylidenepiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a piperidinone derivative in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Butylidenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Butylidenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperidinone: A ketone derivative of piperidine, serving as a precursor for various pharmaceuticals.
Butylidenepiperidine: A related compound with a butylidene substituent, similar in structure to 3-Butylidenepiperidin-2-one.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted drug design and synthesis .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-butylidenepiperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8-6-4-7-10-9(8)11/h5H,2-4,6-7H2,1H3,(H,10,11)/b8-5+ |
InChI Key |
TXXJRCFFNMBHND-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C=C/1\CCCNC1=O |
Canonical SMILES |
CCCC=C1CCCNC1=O |
Origin of Product |
United States |
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